Structural Differentiation: The Role of 2,3-Dimethyl Substitution in a Patent Context
The target compound is structurally differentiated from the closest comparator, 4-(2-methylphenoxy)-2-phenylpyrimidine-5-carboxylic acid, by the presence of an additional methyl group at the 3-position of the phenoxy ring. This structural distinction is significant because it is sufficient to classify the target compound as a distinct, excluded entity in patent US20080194598A1, which focuses on novel PPAR-alpha modulators [1]. While quantitative activity data (e.g., EC50 values) for the target compound itself is not disclosed in the reviewed patent, the explicit structural exclusion implies its properties are not covered by the novel claims.
| Evidence Dimension | Structural Identity and Patent Classification |
|---|---|
| Target Compound Data | 4-(2,3-dimethylphenoxy) substituent |
| Comparator Or Baseline | 4-(2-methylphenoxy) substituent |
| Quantified Difference | Presence of an additional methyl group at the 3-position of the phenoxy ring. |
| Conditions | Patent-based structural comparison within the context of PPAR-alpha modulator claims. |
Why This Matters
For researchers conducting structure-activity relationship (SAR) studies on this scaffold, procuring the precise 2,3-dimethyl variant is non-negotiable, as using an alternative like the 2-methyl analog would alter the pharmacophore and invalidate the investigation.
- [1] US Patent Application US20080194598A1. Pyrimidine Carboxylic Acid Derivatives and Use Thereof. Published August 14, 2008. View Source
